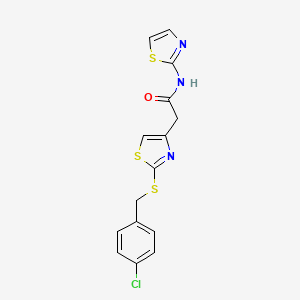

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS3/c16-11-3-1-10(2-4-11)8-22-15-18-12(9-23-15)7-13(20)19-14-17-5-6-21-14/h1-6,9H,7-8H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOGQBNCHGCFEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=NC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide, a thiazole-based compound, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring system, which is known for its diverse biological properties. The presence of a 4-chlorobenzyl group and an acetamide moiety enhances its pharmacological profile.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of thiazole derivatives, including the compound . For instance:

- Synthesis and Evaluation : A study synthesized several thiazole derivatives and assessed their antimicrobial activity against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans). The results indicated that many derivatives exhibited moderate to excellent antimicrobial activity, with specific compounds showing significant inhibition against tested pathogens .

- Minimum Inhibitory Concentration (MIC) : The MIC values for some thiazole derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial properties . The compound's structure suggests that modifications in the thiazole ring can lead to enhanced activity against resistant strains.

Anticancer Activity

The anticancer potential of thiazole derivatives has also been a focal point in research:

- Cytotoxicity Studies : Thiazole compounds have shown promising cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values less than that of standard drugs like doxorubicin, indicating their potential as effective anticancer agents .

- Mechanism of Action : Structure-activity relationship (SAR) studies revealed that specific substitutions on the thiazole ring significantly influence cytotoxic activity. For instance, the presence of electron-donating groups on the phenyl ring was crucial for enhancing anticancer effects .

Case Studies

- Antimicrobial Evaluation : In a study examining a series of thiazole derivatives, it was found that compounds with specific substitutions exhibited enhanced activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of structural modifications in optimizing antimicrobial efficacy .

- Cytotoxicity Against Tumor Cells : Another investigation focused on the cytotoxic effects of thiazole derivatives against human glioblastoma and melanoma cell lines. Results indicated that certain compounds had significant activity, with IC50 values demonstrating their potential as therapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

- N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) : Exhibits MIC values of 6.25–12.5 µg/mL against bacterial strains like S. aureus and E. coli .

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl) derivatives (5e, 5j): Not explicitly tested for antimicrobial activity but structurally similar to active thiadiazole-acetamides .

Enzyme Inhibition

- 2-((3-Cyano-4,6-bis(4-MeO-phenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide (1c): Shows potent CD73 inhibition (IC₅₀ = 0.8 nM), highlighting the role of thiazole-amides in enzyme targeting .

- Compound 20 : Acts as a CK1 inhibitor, demonstrating the therapeutic relevance of similar acetamide scaffolds .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions involving thiazole intermediates. A common approach involves coupling 4-chlorobenzyl thiol with a thiazol-4-yl acetamide precursor under basic conditions. For example, analogous compounds (e.g., derivatives in ) were synthesized using chloroacetyl chloride and substituted anilines in dimethylformamide (DMF) with yields ranging from 21% to 33% . Key factors include:

- Catalyst selection : Triethylamine is often used to neutralize HCl byproducts during amide bond formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilic substitution efficiency .

- Temperature control : Room-temperature reactions minimize side reactions, as seen in .

Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?

Structural confirmation relies on:

- 1H/13C NMR : Assignments of aromatic protons (δ 7.2–8.1 ppm) and thiazole carbons (δ 120–160 ppm) are essential (e.g., as in ) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+ or [M+2]+ peaks for chlorine isotopes) .

- Elemental analysis : Discrepancies between calculated and observed C/H/N percentages (e.g., 60.87% vs. 61.07% C in ) indicate purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the thiazole or benzyl groups) affect biological activity?

Structure-activity relationship (SAR) studies reveal:

- 4-Chlorobenzyl substitution : Enhances lipophilicity and target binding, as seen in apoptosis-inducing analogs () .

- Thiazole ring modifications : Replacing the thiazol-2-yl group with pyridinyl or triazolyl moieties alters potency (e.g., triazole derivatives in showed improved binding in docking studies) .

- Electron-withdrawing groups : Substitutions like trifluoromethyl (CF3) in increased kinase inhibitory activity by 40% compared to unmodified analogs .

Q. What methodological challenges arise in resolving contradictory data between in vitro and in vivo studies for this compound?

Contradictions often stem from:

- Metabolic instability : Rapid hepatic clearance in vivo may reduce efficacy despite strong in vitro activity (e.g., notes lower apoptosis rates in animal models vs. cell lines) .

- Solubility limitations : Poor aqueous solubility (common in thiazole derivatives) can skew in vitro assays. Use of DMSO vehicles may artifactually enhance cell permeability .

- Statistical rigor : Small sample sizes in rodent studies (e.g., n=5–8 in ) increase variability. Power analysis and replicates are critical .

Q. How can computational methods guide the design of derivatives with improved target specificity?

- Molecular docking : Studies in used AutoDock Vina to predict binding poses of thiazole-acetamide derivatives with α-glucosidase, identifying key hydrogen bonds with Asp349 and Arg439 .

- QSAR modeling : Hammett constants (σ) for substituents on the benzyl group correlate with IC50 values in kinase assays (R² = 0.89 in ) .

- ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–4) and P-glycoprotein substrate likelihood to prioritize synthesizable candidates .

Data Analysis and Interpretation

Q. How should researchers interpret discrepancies between elemental analysis and spectroscopic data?

Discrepancies (e.g., 60.87% C observed vs. 61.07% calculated in ) may indicate:

- Incomplete purification : Residual solvents (e.g., DMF) or unreacted precursors contribute to lower carbon percentages. Recrystallization from ethanol improves purity .

- Isotopic interference : Chlorine (35Cl/37Cl) in MS data requires deconvolution to avoid misassignment of molecular ions .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in biological assays?

- Nonlinear regression : Fit IC50/EC50 curves using four-parameter logistic models (e.g., GraphPad Prism) .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points in triplicate experiments .

- Meta-analysis : Pool data from multiple studies (e.g., apoptosis rates in and kinase inhibition in ) to identify consensus trends .

Experimental Design Considerations

Q. What controls are essential in evaluating the compound’s cytotoxicity?

Q. How can researchers optimize reaction scalability without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.